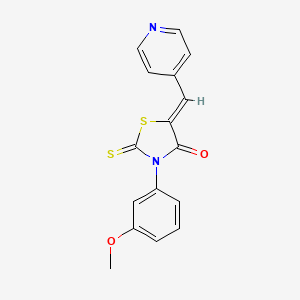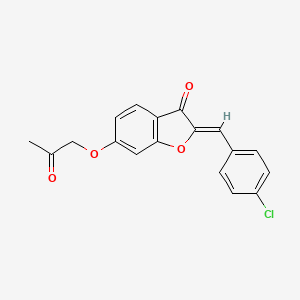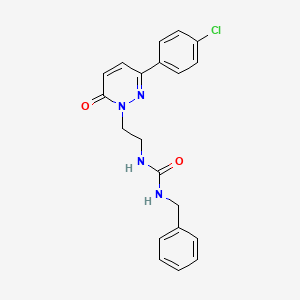
N-((5-methylisoxazol-4-yl)methyl)pyrrolidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds like MIOPS are highly dependent on the side-chain substituents . Three distinct forms of a similar compound, N1, N3 -bis (5-methylisoxazol-3-yl)malonamide, were obtained and characterized: two polymorphic forms and one solvate . The central carbon in the molecule allows a flexible adaptation that leads to the three forms .Aplicaciones Científicas De Investigación
Coordination Chemistry and Crystallography
The compound forms a dinuclear crystalline polymer when complexed with silver ions (Ag-SMX). Structural characterization using techniques like single-crystal X-ray diffraction (SCXRD) reveals a one-dimensional polymeric chain with seesaw geometry. The silver ions interlink through argentophilic interactions, and the secondary ligand pyrrolidine plays a crucial role in molecular stability and coordination geometry modification .
DNA Interactions and Anticancer Potential
Ag-SMX exhibits binding affinity with CT-DNA, as confirmed by absorption spectroscopy and viscosity measurements. The binding mode involves intercalation, making it a potential candidate for cancer therapy. Additionally, the silver complex demonstrates better inhibitory activity against gram-positive and gram-negative organisms compared to the free SMX ligand .
Antibacterial Properties
The compound’s antibacterial activity can be harnessed for treating bacterial infections. Further studies are needed to explore its mechanism of action and optimize its efficacy .
PARP Inhibition in Cancer Treatment
Poly(ADP-ribose) polymerase (PARP) inhibitors have regulatory approval for treating homologous recombination-deficient tumors, including those with BRCA mutations. Investigating the compound’s PARP inhibition potential could be valuable .
Viral Entry Inhibition
Although not explicitly studied for this compound, sulfonamides have been explored as potential viral entry inhibitors. Investigating its effects on viral entry, especially against SARS-CoV-2, could be relevant .
Drug Design and Optimization
Given the compound’s unique structure, it could serve as a scaffold for designing novel drugs. Researchers can explore modifications to enhance its pharmacological properties, such as selectivity and potency .
Direcciones Futuras
In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, is of enormous significance . Therefore, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that there is a potential for future research in the development of new synthetic strategies for isoxazole derivatives like MIOPS.
Mecanismo De Acción
Target of Action
Oxazole derivatives have been shown to have a wide spectrum of biological activities, which suggests that they may interact with multiple targets .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within the cell.
Biochemical Pathways
Oxazole derivatives have been found to impact a range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad biological activities of oxazole derivatives, the effects could potentially be diverse, depending on the specific targets and pathways involved .
Propiedades
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S/c1-8-9(6-10-15-8)7-11-16(13,14)12-4-2-3-5-12/h6,11H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUYOISKDWBFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNS(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-methylisoxazol-4-yl)methyl)pyrrolidine-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B2426385.png)






![8-Acetyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2426395.png)



![1,3-dimethyl-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2426402.png)
![4-methyl-2-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2426403.png)
![3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)